N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide
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Overview
Description
N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide typically involves multi-step organic reactions
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Pyridine-3-carbonyl Group: This step involves the acylation of the pyrrolidine ring with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine.
Amide Formation: The final step is the coupling of the intermediate with prop-2-enamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions, while the amide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]acetamide
- N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide
Uniqueness
N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enamide group, in particular, allows for additional reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-13(19)17-11-15(2)7-5-9-18(15)14(20)12-6-4-8-16-10-12/h3-4,6,8,10H,1,5,7,9,11H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWPYWGJBYBBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CN=CC=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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